molecular formula C7H11N3S B2561704 methyl N-cyanopyrrolidine-1-carbimidothioate CAS No. 65159-18-4

methyl N-cyanopyrrolidine-1-carbimidothioate

Cat. No.: B2561704
CAS No.: 65159-18-4
M. Wt: 169.25
InChI Key: FZDKIENKOSTPOW-VQHVLOKHSA-N
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Description

“Methyl N-cyanopyrrolidine-1-carbimidothioate” is a chemical compound with the molecular formula C7H11N3S and a molecular weight of 169.25 . It has gained increasing attention in scientific research due to its multiple applications in various fields of study.

Scientific Research Applications

Asymmetric Catalysis and Organic Synthesis

Homochiral methyl 4-aminopyrrolidine-2-carboxylates, derived from asymmetric cycloadditions and catalytic hydrogenation, have been utilized as catalysts for asymmetric Michael additions of ketones to nitroalkenes. These compounds, belonging to the L-series of natural amino acids, demonstrate the potential of unnatural organocatalysts in modulating asymmetric chemoselective reactions (Ruiz-Olalla, Retamosa, & Cossío, 2015).

Photocatalytic Applications for Wastewater Treatment

N-methyl-2pyrrolidine (NMP) has been explored for the scalable production of MoS2 nanosheets, which exhibit effective photocatalytic performance. This study provides insights into synthesizing low-cost, sustainable, and efficient photocatalytic materials for water pollution control (Sahoo et al., 2020).

Biobased Synthesis Approaches

The synthesis of N-methylpyrrolidone (NMP) from γ-aminobutyric acid (GABA), highlighting a biobased approach for producing industrial solvents, demonstrates the potential for green chemistry in synthesizing commonly used chemicals (Lammens, Franssen, Scott, & Sanders, 2010).

Supercapacitor Materials

A NMP-assisted electrochemical deposition route has been developed for synthesizing dense α-Co(OH)2 layered structures composed of nanosheets. This material exhibits excellent capacitive characteristics, suggesting potential applications in supercapacitors (Zhao, Jiang, & Ma, 2011).

Antioxidative and Anti-inflammatory Applications

Fullerene-polyamine conjugates, derived from modifications of C60, have shown interesting anti-lipid peroxidation, anti-lipoxygenase, and anti-inflammatory activity. This research underscores the potential of fullerene derivatives in biomedical applications (Magoulas et al., 2012).

Properties

IUPAC Name

methyl N-cyanopyrrolidine-1-carboximidothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S/c1-11-7(9-6-8)10-4-2-3-5-10/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDKIENKOSTPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NC#N)N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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